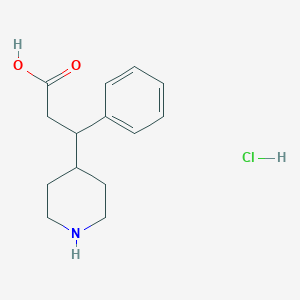

3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride

描述

3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with phenyl and piperidin-4-yl groups at the β-position. Its molecular formula is C₁₄H₁₉NO₂·HCl (molecular weight: 285.77 g/mol). The piperidine ring introduces basicity, while the hydrochloride salt enhances solubility in polar solvents. This compound is structurally related to intermediates in drug discovery, particularly in the development of receptor antagonists and enzyme inhibitors .

属性

IUPAC Name |

3-phenyl-3-piperidin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12;/h1-5,12-13,15H,6-10H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBPDXDHUJGUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CC(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

Formation of the Propanoic Acid Moiety: The propanoic acid group is incorporated through carboxylation reactions.

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Medicinal Chemistry

3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride is being explored for its potential therapeutic effects due to its structural similarity to known pharmacologically active compounds. It has been investigated for:

- Antidepressant Activity : Compounds with similar structures have shown potential in alleviating depressive symptoms through modulation of neurotransmitter systems, particularly dopamine and serotonin receptors.

- Antinociceptive Effects : Some studies suggest that derivatives may possess pain-relieving properties by acting on opioid receptors.

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives structurally related to 3-Phenyl-3-(piperidin-4-yl)propanoic acid were evaluated against various cancer cell lines:

| Compound Structure | Target Cell Line | IC50 Value |

|---|---|---|

| 3-(4-Chlorophenyl)-3-hydroxy derivatives | HeLa cells | 0.69 - 11 μM |

These results indicate significant antiproliferative activity, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM).

Antimicrobial Activity

The antimicrobial properties of this compound are also under investigation. In vitro tests have demonstrated:

| Activity Type | Target Organism | MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.0039 mg/mL |

| Antimicrobial | Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that this compound may exhibit similar antimicrobial properties to other piperidine derivatives.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

- Synthesis of Protein Degrader Libraries : The presence of an amine group facilitates rapid conjugation with carboxyl linkers via peptide coupling reactions.

- Production of Fine Chemicals : Utilized in the pharmaceutical industry for the development of new drugs and fine chemicals.

Case Study 1: Antiproliferative Effects

A study synthesized multiple derivatives based on the structure of piperidine and assessed their antiproliferative effects on cancer cell lines. Modifications to the phenyl group significantly impacted bioactivity, with some compounds showing enhanced efficacy compared to established drugs.

Case Study 2: Antimicrobial Testing

Research focused on the antimicrobial properties of piperidine derivatives against various pathogens indicated that specific substitutions on the piperidine ring could enhance antibacterial activity, suggesting a structure-activity relationship that could guide future drug development.

作用机制

The mechanism of action of 3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Core Propanoic Acid Derivatives with Piperidine Substituents

The following table highlights key structural analogs:

Key Observations :

- Ester vs. Acid: The ethyl ester derivative (C₁₆H₂₃NO₂·HCl) exhibits higher molecular weight and lipophilicity compared to the free acid form, favoring membrane permeability but requiring hydrolysis for activation .

- Substituent Diversity: The addition of a butylsulfonamido group (C₂₂H₃₅ClN₂O₅S·H₂O) introduces hydrogen-bonding capacity, enhancing target specificity for proteins like Retinol Binding Protein 4 .

Piperidine Ring Modifications

Replacing the piperidine ring with other heterocycles alters pharmacokinetics:

- Pyrrolidine Analog: 2-[(2S)-Pyrrolidin-2-yl]acetic acid hydrochloride (C₆H₁₁NO₂·HCl) has a smaller 5-membered ring, reducing steric hindrance but limiting basicity compared to piperidine derivatives .

Functional Group Comparisons

- Thioether Derivatives: Thioflavanones derived from 3-phenyl-3-(phenylthio)propanoic acid (e.g., via oxidation to sulfones) demonstrate antileishmanial activity, suggesting the propanoic acid scaffold’s versatility in drug design .

- Amino Acid Analogs: L-Histidine monohydrochloride monohydrate (C₆H₁₂ClN₃O₃) shares the hydrochloride salt and propanoic acid backbone but incorporates an imidazole group, highlighting divergent biological roles (e.g., enzyme cofactors vs. receptor modulation) .

生物活性

3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride, also known by its CAS number 1820646-99-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO2·HCl, with a molecular weight of approximately 273.77 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds containing piperidine rings often exhibit modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to effects such as:

- Antidepressant Activity : Compounds similar in structure have shown potential in alleviating depressive symptoms.

- Antinociceptive Effects : Some studies suggest that piperidine derivatives may possess pain-relieving properties by acting on opioid receptors.

Anticancer Activity

Recent studies have investigated the anticancer potential of piperidine derivatives. For instance, a series of compounds structurally related to 3-Phenyl-3-(piperidin-4-yl)propanoic acid were evaluated for their effects on cancer cell lines. The results indicated significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been a focus of research. In vitro tests demonstrated that certain piperidine compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL . This suggests that this compound may also possess similar antimicrobial properties.

Data Table: Biological Activities of Piperidine Derivatives

| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Anticancer | 3-(4-Chlorophenyl)-3-hydroxy derivatives | HeLa cells | 0.69 - 11 μM |

| Antimicrobial | Various piperidine derivatives | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |

| Antidepressant | Piperidine analogs | Animal models | Varies based on structure |

Case Studies

- Antiproliferative Effects : A study synthesized multiple derivatives based on the structure of piperidine and assessed their antiproliferative effects on cancer cell lines. The findings highlighted that modifications to the phenyl group significantly impacted the bioactivity, with some compounds showing enhanced efficacy compared to established drugs .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of piperidine derivatives against various pathogens. Results indicated that specific substitutions on the piperidine ring could enhance antibacterial activity, suggesting a structure-activity relationship that could guide future drug development .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves coupling the piperidine moiety with a phenylpropanoic acid backbone under acidic conditions. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction efficiency .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation, if intermediates require functionalization .

- Temperature : Maintain 50–70°C to balance reaction rate and byproduct formation .

- Characterization : Confirm purity via RP-HPLC and monitor intermediates using LC-MS .

Q. Which spectroscopic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve the piperidine ring conformation, phenyl group substitution, and propanoic acid chain connectivity. DEPT-135 helps identify CH, CH2, and CH3 groups .

- Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and piperidine N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C14H20ClNO2, MW 269.77 g/mol) and fragmentation patterns .

Q. What storage conditions ensure compound stability?

- Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the hydrochloride salt .

- Avoid exposure to moisture; lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and structural analogs be resolved?

- Systematic Approach :

Structural Comparison : Use X-ray crystallography or DFT calculations to compare piperidine ring conformations and phenyl group orientations with analogs (e.g., 3-(azepan-1-yl)propanoic acid hydrochloride) .

Assay Standardization : Validate bioassays (e.g., receptor binding or enzyme inhibition) under identical pH, temperature, and buffer conditions .

Metabolic Stability Testing : Compare hepatic microsome stability to rule out pharmacokinetic discrepancies .

Q. What strategies minimize impurities during synthesis?

- Process Optimization :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect early-stage byproducts (e.g., ethyl ester impurities) .

- Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- pH Control : Maintain pH <3 during hydrolysis steps to suppress lactam formation from the piperidine ring .

Q. How does the substitution position on the piperidine ring influence receptor binding affinity?

- Computational Modeling :

- Docking Studies : Compare 4-piperidinyl vs. 3-piperidinyl analogs using AutoDock Vina or Schrödinger Suite to assess steric clashes and hydrogen-bonding interactions .

- MD Simulations : Simulate ligand-receptor complexes for >100 ns to evaluate conformational stability .

- Experimental Validation :

- SAR Analysis : Synthesize analogs with varied piperidine substitution and test affinity via SPR or radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。